1,9-Dichlorononane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9477. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1,9-dichlorononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18Cl2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGRNJZUQCEJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCl)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870778 | |

| Record name | Nonane, 1,9-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821-99-8 | |

| Record name | 1,9-Dichlorononane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonane, 1,9-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,9-DICHLORONONANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonane, 1,9-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonane, 1,9-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,9-dichlorononane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,9-Dichlorononane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DXR427FMJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,9-Dichlorononane: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 1,9-dichlorononane, a versatile dichloroalkane utilized in various fields of chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural elucidation, synthetic methodologies, and key applications of this important chemical intermediate.

Core Chemical Identity and Physicochemical Properties

This compound is a linear, bifunctional organochlorine compound. Its structure, consisting of a nine-carbon aliphatic chain terminated by two chlorine atoms, makes it a valuable building block in polymer chemistry and the synthesis of macrocyclic structures.[1]

Structural Representation

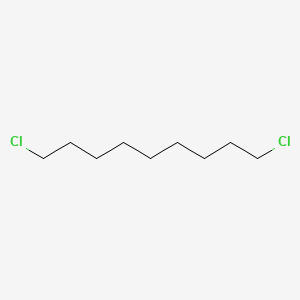

The fundamental structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 821-99-8[2] |

| Molecular Formula | C₉H₁₈Cl₂[2] |

| Molecular Weight | 197.15 g/mol |

| SMILES | C(CCCCCl)CCCCCl[2] |

| InChI | InChI=1S/C9H18Cl2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2[2] |

| Synonyms | Nonamethylene dichloride, 1,9-dichloro-nonane[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the following table, providing essential data for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 258-262 °C (lit.)[3] |

| Density | 1.091 g/mL at 25 °C (lit.)[3] |

| Refractive Index (n²⁰/D) | 1.4599 (lit.)[3] |

| Flash Point | >230 °F (>110 °C)[3] |

| Solubility | Insoluble in water; Soluble in chloroform; Slightly soluble in acetone and DMSO.[3] |

| Storage | Store in a dry, well-ventilated place. Keep container tightly closed. |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the nucleophilic substitution of the hydroxyl groups of 1,9-nonanediol using thionyl chloride (SOCl₂).[3] This reaction proceeds readily, often with a catalytic amount of a tertiary amine or dimethylformamide (DMF) to facilitate the reaction.

References

physical properties of 1,9-Dichlorononane (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of 1,9-Dichlorononane

This guide provides a comprehensive overview of the core physical properties of this compound, specifically its boiling point and density. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes established data with practical, field-proven methodologies for experimental verification.

Introduction to this compound

This compound (CAS No: 821-99-8) is a halogenated alkane characterized by a nine-carbon aliphatic chain with chlorine atoms at the terminal positions.[1][2] Its bifunctional nature makes it a valuable intermediate and building block in various fields of organic synthesis.[3] Applications include the preparation of specialty polymers, macrocyclic compounds, surfactants, and as a pharmaceutical intermediate.[3][4] An accurate understanding of its physical properties is paramount for its effective use in designing reaction conditions, purification processes, and for ensuring material purity.

Chemical Identity:

-

Structure: Cl-(CH₂)₉-Cl

Core Physical Properties of this compound

The physical properties of a compound are dictated by its molecular structure and the resulting intermolecular forces. For this compound, a relatively long-chain molecule with polar C-Cl bonds, the dominant forces are London dispersion forces, due to the large surface area of the nonane chain, and dipole-dipole interactions from the terminal chlorine atoms. These forces collectively influence properties such as boiling point and density.

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For a high-molecular-weight compound like this compound, significant thermal energy is required to overcome the strong intermolecular forces and transition into the gaseous phase, resulting in a high boiling point. It is a critical parameter for purification techniques like distillation.[6]

Density

Density, the ratio of mass to volume, is an intrinsic property that provides insight into the packing efficiency of molecules in their liquid state.[7] The presence of two heavy chlorine atoms on a relatively compact nonane chain results in a density significantly greater than that of water.

Data Summary

The established physical properties of this compound are summarized below.

| Property | Value | Conditions |

| Boiling Point | 258-262 °C | At standard atmospheric pressure (lit.)[1][4][5] |

| Density | 1.091 g/mL | At 25 °C (lit.)[1][4][5][8] |

Experimental Verification Protocols

Verifying the physical properties of a supplied chemical batch is a cornerstone of good laboratory practice, ensuring both purity and identity before use in sensitive applications. The following protocols describe robust methods for determining the boiling point and density of a liquid sample such as this compound.

Protocol 1: Micro-Boiling Point Determination (Micro-Reflux Method)

This method is ideal for accurately determining the boiling point with a small sample volume (approx. 0.5 mL), minimizing waste. The principle relies on observing the temperature of the vapor that is in equilibrium with the boiling liquid.[9]

Methodology:

-

Apparatus Setup: Place a small test tube containing ~0.5 mL of this compound and a small magnetic stir bar into a heating block on a stirrer hotplate.

-

Thermometer Placement: Clamp a calibrated thermometer so that its bulb is positioned approximately 1 cm above the surface of the liquid. This ensures the temperature of the refluxing vapor, not the liquid itself, is measured.

-

Heating and Observation: Turn on the stirrer to ensure smooth boiling and begin heating the block. Observe the sample for the onset of boiling and the formation of a "reflux ring"—a visible ring of condensing vapor on the inner wall of the test tube.[9]

-

Equilibrium Measurement: Adjust the heating rate to maintain a gentle reflux. The thermometer bulb must be level with this reflux ring to obtain an accurate reading.

-

Data Recording: Once the temperature reading on the thermometer stabilizes for at least one minute, record this value as the observed boiling point.[9]

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), the observed boiling point may need to be corrected.

Protocol 2: Density Determination Using a Pycnometer (Density Bottle)

This method provides high accuracy by precisely measuring the mass of a very accurately known volume of liquid.

Methodology:

-

Initial Mass: Carefully clean and dry a pycnometer. Weigh the empty pycnometer with its stopper on a calibrated analytical balance and record this mass (m₁).[10]

-

Calibration with Water: Fill the pycnometer completely with deionized water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior of the pycnometer and weigh it again (m₂). Record the temperature of the water.

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the this compound sample, insert the stopper, wipe the exterior dry, and weigh the filled pycnometer (m₃).[10]

-

Calculations:

-

Mass of Water: m_water = m₂ - m₁

-

Volume of Pycnometer: Using the known density of water (ρ_water) at the measured temperature, calculate the precise volume of the pycnometer: V = m_water / ρ_water

-

Mass of Sample: m_sample = m₃ - m₁

-

Density of Sample: Calculate the density of the this compound: ρ_sample = m_sample / V[10]

-

Integrated Experimental Workflow

The logical progression for the comprehensive analysis of a liquid sample's physical properties involves sequential, non-destructive measurements. The following diagram illustrates this workflow.

Caption: Workflow for experimental validation of density and boiling point.

Conclusion

The physical properties of this compound, namely its boiling point of 258-262 °C and density of 1.091 g/mL at 25 °C , are direct consequences of its molecular weight and structure.[1][4][5][8] For professionals in research and development, the ability to experimentally verify these constants using robust protocols is not merely an academic exercise; it is a critical step in quality control, process optimization, and ensuring the integrity of scientific outcomes. The methodologies and data presented in this guide serve as a reliable resource for the safe and effective application of this versatile chemical intermediate.

References

- 1. This compound (821-99-8) for sale [vulcanchem.com]

- 2. This compound | C9H18Cl2 | CID 13191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. This compound | 821-99-8 [chemicalbook.com]

- 5. Cas 821-99-8,this compound | lookchem [lookchem.com]

- 6. vernier.com [vernier.com]

- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 8. Page loading... [wap.guidechem.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

An In-Depth Technical Guide to the Solubility of 1,9-Dichlorononane in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility characteristics of 1,9-dichlorononane, a key intermediate in pharmaceutical synthesis and various industrial applications.[1][2] This document delves into the molecular properties governing its solubility, presents available qualitative solubility data, and offers a detailed, field-proven protocol for the experimental determination of its solubility in various organic solvents. The methodologies outlined herein are designed to ensure accuracy, reproducibility, and safety, empowering researchers to confidently handle and utilize this compound in their work.

Introduction to this compound: A Profile

This compound (CAS No. 821-99-8) is a colorless liquid with the chemical formula C₉H₁₈Cl₂.[1][3][4] Its structure features a nine-carbon aliphatic chain terminated by chlorine atoms at both ends.[3] This bifunctional nature makes it a versatile building block in organic synthesis.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Weight | 197.15 g/mol | [1][4] |

| Density | 1.091 g/mL at 25 °C | [1][2][3] |

| Boiling Point | 258-262 °C | [1][2][3] |

| Flash Point | >112 °C (>230 °F) | [1][3] |

| Water Solubility | Insoluble | [1][2][3] |

The long, nonpolar nine-carbon chain is the dominant feature of the this compound molecule, rendering it hydrophobic. The terminal chlorine atoms introduce some polarity, but their effect is outweighed by the extensive hydrocarbon backbone. This molecular structure is the primary determinant of its solubility behavior, which aligns with the well-established principle of "like dissolves like."[5][6]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a substance to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

In the case of this compound, the primary intermolecular forces are London dispersion forces, which are characteristic of nonpolar molecules.[7] The terminal carbon-chlorine bonds introduce weak dipole-dipole interactions. Therefore, this compound is expected to be most soluble in nonpolar or weakly polar organic solvents where the intermolecular forces are of a similar nature and magnitude.[5][6][7] Conversely, its solubility in highly polar solvents, particularly those capable of hydrogen bonding like water, is negligible.[8][9][10]

Solubility Profile of this compound

Based on available data and theoretical considerations, the solubility of this compound in common organic solvents can be summarized as follows:

| Solvent | Polarity | Expected Solubility | Reported Solubility |

| Hexane | Nonpolar | High | Data not available |

| Toluene | Nonpolar | High | Data not available |

| Chloroform | Weakly Polar | High | Soluble[1][3] |

| Dichloromethane | Weakly Polar | High | Data not available |

| Diethyl Ether | Weakly Polar | High | Data not available |

| Acetone | Polar Aprotic | Moderate | Slightly Soluble[1][3] |

| Ethyl Acetate | Polar Aprotic | Moderate | Data not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low to Moderate | Slightly Soluble[1][3] |

| Methanol | Polar Protic | Low | Data not available |

| Ethanol | Polar Protic | Low | Data not available |

| Water | Polar Protic | Insoluble | Insoluble[1][2][3] |

The lack of quantitative solubility data in the scientific literature necessitates experimental determination for specific applications. The following section provides a robust protocol for this purpose.

Experimental Protocol for Determining the Solubility of this compound

This protocol describes the isothermal shake-flask method, a reliable and widely used technique for determining the solubility of liquid solutes in organic solvents.

Materials and Equipment

-

This compound (purity ≥ 98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Glass vials with PTFE-lined screw caps

-

Thermostatic shaker bath or incubator

-

Calibrated positive displacement pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and other standard laboratory glassware

Experimental Workflow

Figure 1. Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Using a calibrated pipette, add a precise volume of the desired organic solvent to each vial.

-

Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

-

Equilibration:

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 12 hours to allow for complete phase separation.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe, taking care not to disturb the undissolved solute at the bottom of the vial.

-

Immediately filter the aliquot through a solvent-compatible syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microdroplets of the solute.

-

Accurately weigh the filtered sample.

-

Prepare a series of dilutions of the filtered sample with the same solvent.

-

Analyze the diluted samples using a pre-calibrated GC-FID or another suitable analytical method to determine the concentration of this compound.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted samples.

-

Calculate the concentration in the original saturated solution, taking into account the dilution factors.

-

Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

-

Self-Validating System and Causality

-

Use of Excess Solute: This ensures that the solution is truly saturated and that the measured concentration represents the solubility limit at that temperature.

-

Constant Temperature Control: The solubility of most compounds is temperature-dependent. Maintaining a constant temperature is essential for obtaining accurate and reproducible results.

-

Equilibration Time: Sufficient time for agitation and settling is necessary to ensure that the system has reached a state of thermodynamic equilibrium.

-

Filtration: This step is crucial to remove any undissolved solute that could lead to an overestimation of the solubility.

-

Calibration Curve: A multi-point calibration curve ensures the accuracy of the analytical method over the range of concentrations being measured.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory tract.[4] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[12]

Conclusion

The solubility of this compound is primarily dictated by its long, nonpolar hydrocarbon chain, making it highly soluble in nonpolar and weakly polar organic solvents and insoluble in water. While qualitative data is available for some common solvents, quantitative determination is often necessary for specific applications. The experimental protocol provided in this guide offers a robust and reliable method for obtaining accurate solubility data. By understanding the solubility characteristics of this compound, researchers can optimize its use in synthesis, purification, and formulation development.

References

- 1. Cas 821-99-8,this compound | lookchem [lookchem.com]

- 2. This compound | 821-99-8 [chemicalbook.com]

- 3. This compound (821-99-8) for sale [vulcanchem.com]

- 4. This compound | C9H18Cl2 | CID 13191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. google.com [google.com]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. selfstudys.com [selfstudys.com]

- 10. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1,9-Dichlorononane: Safety, Handling, and Emergency Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 1,9-Dichlorononane

This compound (CAS No. 821-99-8) is a chlorinated alkane with the molecular formula C₉H₁₈Cl₂.[1] It presents as a colorless liquid and is utilized as a pharmaceutical intermediate in the synthesis of various drugs.[2] Its utility in research and development, particularly in drug discovery, necessitates a thorough understanding of its properties and associated hazards to ensure the safety of laboratory personnel. This guide is structured to provide a foundational understanding of its characteristics, followed by detailed protocols for safe handling, exposure control, and emergency response.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

These classifications underscore the importance of stringent safety measures to prevent accidental exposure.

Core Safety and Handling Protocols

The cornerstone of working safely with this compound is a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[3] A certified laboratory chemical hood is mandatory to minimize the inhalation of vapors.

-

Emergency Equipment: Facilities must be equipped with an eyewash station and a safety shower, both of which should be tested regularly.[3][4]

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE strategy is critical. The following table summarizes the required equipment:

| Body Part | Protection | Standard/Specification | Rationale |

| Eyes/Face | Chemical safety goggles or a face shield | OSHA 29 CFR 1910.133 or EN166 | Protects against splashes and vapors that can cause serious eye irritation.[3] |

| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | EN 374 | Prevents direct skin contact, which can lead to irritation.[3][4] |

| Body | Laboratory coat or chemical-resistant apron | N/A | Provides a barrier against accidental spills and splashes.[3] |

| Respiratory | NIOSH-approved respirator (if ventilation is inadequate) | OSHA 29 CFR 1910.134 or EN 149 | Necessary to prevent respiratory tract irritation from vapors in poorly ventilated areas.[3] |

Step-by-Step Handling Procedure

-

Preparation: Before handling, ensure all necessary engineering controls are operational and the correct PPE is donned. Read the Safety Data Sheet (SDS) thoroughly.[5]

-

Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a fume hood for all transfers.

-

Use: Keep containers tightly closed when not in use to minimize vapor release.[3]

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3][6] Contaminated clothing should be removed and laundered before reuse.[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

| Property | Value |

| Molecular Weight | 197.15 g/mol [7] |

| Appearance | Colorless liquid |

| Boiling Point | 258-262 °C[7][2] |

| Flash Point | >112 °C (>230 °F) |

| Density | 1.091 g/mL at 25 °C[7][2] |

| Water Solubility | Insoluble[7][2] |

| Solubility | Soluble in chloroform; slightly soluble in acetone and DMSO |

Storage and Disposal

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][8]

-

Keep containers tightly closed and sealed in a dry environment at room temperature.[7][3]

-

The storage area should be designed to contain spills.[4]

Disposal

-

Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.

-

Waste should be placed in a suitable, labeled container for disposal by a licensed waste management company.

Emergency Procedures: A Self-Validating System

In the event of an emergency, a clear and practiced response is vital.

Risk Assessment and Control Flow

The following diagram illustrates the logical flow for managing the risks associated with this compound.

Caption: Risk management workflow for this compound.

First-Aid Measures

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[3][9]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists.[3][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][9]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[3]

Accidental Release Measures

-

Evacuate: Immediately evacuate unnecessary personnel from the area.

-

Ventilate: Ensure adequate ventilation in the spill area.[3]

-

Contain: Absorb the spill with an inert material such as vermiculite, sand, or earth.[3]

-

Collect: Place the absorbed material into a suitable, closed container for disposal.[3]

-

Decontaminate: Clean the spill area thoroughly.

Conclusion

This compound is a valuable chemical intermediate in pharmaceutical research and development. However, its hazardous properties necessitate a comprehensive understanding and strict adherence to safety protocols. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively. This guide serves as a foundational resource to foster a culture of safety and responsibility in the laboratory.

References

- 1. This compound | C9H18Cl2 | CID 13191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 821-99-8 [chemicalbook.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 5. quora.com [quora.com]

- 6. artsci.usu.edu [artsci.usu.edu]

- 7. Cas 821-99-8,this compound | lookchem [lookchem.com]

- 8. fishersci.com [fishersci.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Spectroscopic Analysis of 1,9-Dichlorononane: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectral data for 1,9-dichlorononane, a molecule of interest for researchers and professionals in drug development and chemical synthesis. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by authoritative sources.

Introduction

This compound (C₉H₁₈Cl₂) is a halogenated alkane with chlorine atoms at the terminal positions of a nine-carbon chain.[1][2][3] Its linear structure and bifunctional nature make it a versatile building block in organic synthesis.[2] A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed examination of its ¹H NMR, ¹³C NMR, IR, and Mass Spectra.

Molecular Structure and Symmetry

The structure of this compound dictates the expected complexity of its spectra. Due to the symmetry of the molecule, we can anticipate a reduced number of unique signals in its NMR spectra compared to an asymmetrical nonane derivative.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. We anticipate five distinct signals corresponding to the protons on carbons C1 through C5 (and their symmetrical counterparts C9 through C6).

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-1, H-9 | ~3.5 | Triplet | 4H |

| H-2, H-8 | ~1.8 | Quintet | 4H |

| H-3, H-7 | ~1.4 | Multiplet | 4H |

| H-4, H-6 | ~1.3 | Multiplet | 4H |

| H-5 | ~1.3 | Multiplet | 2H |

-

Causality of Chemical Shifts: The protons on C1 and C9 (H-1, H-9) are adjacent to the electron-withdrawing chlorine atoms, which deshield these protons, causing them to resonate at a lower field (higher ppm value) compared to the other methylene protons. The chemical shifts of the other protons will be in the typical aliphatic range, with minor variations due to their distance from the electronegative chlorine atoms.

-

Experimental Protocol: A typical ¹H NMR experiment would involve dissolving a sample of this compound in a deuterated solvent, such as chloroform-d (CDCl₃), and acquiring the spectrum on a 300 or 500 MHz spectrometer. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the symmetry of this compound, showing five distinct signals for the nine carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1, C-9 | ~45 |

| C-2, C-8 | ~33 |

| C-3, C-7 | ~27 |

| C-4, C-6 | ~29 |

| C-5 | ~30 |

-

Causality of Chemical Shifts: The carbons directly bonded to the chlorine atoms (C-1 and C-9) will be the most downfield due to the deshielding effect of the electronegative halogen. The other carbon signals will appear in the typical aliphatic region.

-

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. The sample preparation is the same as for ¹H NMR.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrations of its carbon-hydrogen and carbon-chlorine bonds.

| Wavenumber (cm⁻¹) | Vibration Type |

| 2925-2855 | C-H stretch (alkane) |

| 1465 | C-H bend (methylene) |

| 725-650 | C-Cl stretch |

-

Interpretation: The strong absorptions in the 2925-2855 cm⁻¹ region are characteristic of the C-H stretching vibrations of the nonane backbone. The presence of the C-Cl bonds is confirmed by the absorption bands in the fingerprint region, typically between 725 and 650 cm⁻¹.[4] The spectrum can be viewed on the NIST WebBook.[4][5]

-

Experimental Protocol: A common method for obtaining an IR spectrum of a liquid sample like this compound is to place a thin film of the liquid between two salt plates (e.g., NaCl or KBr) and analyze it using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, the molecular ion peak will be accompanied by M+2 and M+4 peaks, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Expected Fragmentation: The fragmentation of this compound is expected to proceed through several pathways, including:

-

Loss of a chlorine radical (•Cl) to give a [M - Cl]⁺ fragment.

-

Alpha-cleavage, involving the cleavage of the C-C bond adjacent to a chlorine atom.

-

Cleavage of the aliphatic chain, leading to a series of alkyl and chloroalkyl fragments.

-

References

A Technical Guide to High-Purity 1,9-Dichlorononane for Researchers and Pharmaceutical Professionals

This guide provides an in-depth technical overview of high-purity 1,9-Dichlorononane (CAS No. 821-99-8), a versatile intermediate in organic synthesis with significant applications in the pharmaceutical and specialty chemical industries. We will explore the critical parameters of purity, analytical characterization, and supplier selection to empower researchers and drug development professionals in their procurement and application of this key building block.

Introduction to this compound: A Bifunctional Building Block

This compound is a linear aliphatic hydrocarbon featuring chlorine atoms at both terminal positions.[1] This bifunctional nature makes it a valuable reagent for syntheses requiring the introduction of a nine-carbon spacer.[2] Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 821-99-8 |

| Molecular Formula | C₉H₁₈Cl₂ |

| Molecular Weight | 197.15 g/mol [3] |

| Appearance | Colorless liquid[3] |

| Boiling Point | 258-262 °C (lit.)[4] |

| Density | 1.091 g/mL at 25 °C (lit.)[4] |

| Refractive Index | n20/D 1.4599 (lit.)[4] |

| Solubility | Insoluble in water; soluble in chloroform and acetone (slightly)[3][4] |

The nine-carbon chain provides flexibility and lipophilicity, which can be advantageous in modifying the pharmacokinetic properties of drug candidates. The terminal chloro groups serve as reactive handles for various chemical transformations, including nucleophilic substitutions and the formation of organometallic reagents.

The Significance of Purity in Research and Drug Development

In the context of pharmaceutical synthesis, the purity of starting materials and intermediates is paramount. The presence of impurities can lead to the formation of unwanted byproducts, reduce reaction yields, and introduce toxic components into the final Active Pharmaceutical Ingredient (API). For this compound, high purity ensures predictable reaction kinetics and a clean product profile.

Common Synthesis Route and Potential Impurities

High-purity this compound is typically synthesized from 1,9-nonanediol by reaction with thionyl chloride, often in the presence of a catalyst such as dimethylformamide (DMF).[4]

Reaction Scheme:

Based on this synthesis, potential impurities in the final product may include:

-

Unreacted 1,9-nonanediol: The starting material.

-

Monochloro-nonanol: A partially reacted intermediate.

-

Residual Solvents: Such as dichloromethane used during the reaction and workup.[4]

-

Byproducts of Thionyl Chloride: Including sulfur-containing compounds.

The presence of these impurities can interfere with subsequent reactions. For example, residual hydroxyl groups from unreacted starting material can compete with other nucleophiles in a reaction mixture, leading to a complex and difficult-to-purify product.

Commercial Suppliers of High-Purity this compound

A number of chemical suppliers offer this compound in various purity grades. For research and pharmaceutical applications, it is crucial to select a supplier that provides comprehensive analytical documentation and has a strong quality management system. The following table provides a comparative overview of some of the key suppliers.

| Supplier | Available Purity Grades | Analytical Methods Noted | Key Offerings |

| Thermo Fisher Scientific (Alfa Aesar) | 98%[5] | Not specified on product page | Research and development quantities.[5] |

| Sigma-Aldrich (Merck) | 97% | Not specified on product page | Wide range of chemical products for research. |

| TCI Chemicals | >98.0% (GC)[4] | Gas Chromatography (GC)[4] | Research chemicals with specified analytical methods.[4] |

| Various Suppliers on Guidechem | Up to 99.9%[6] | Certificate of Analysis (CoA) referenced[6] | Bulk and commercial quantities available.[6] |

| Various Suppliers on ChemicalBook | 99%[4] | Gas Chromatography (GC)[4] | Competitive pricing and bulk availability.[4] |

Note: This table is not exhaustive and represents a snapshot of publicly available information. It is recommended to contact suppliers directly for the most up-to-date specifications and pricing.

Quality Control and Analytical Characterization

Ensuring the purity of this compound relies on robust analytical methods. The primary technique for assessing the purity of this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the separation and identification of volatile and semi-volatile compounds. In the context of this compound, GC-MS can be used to:

-

Quantify Purity: By measuring the area of the main peak relative to the total peak area.

-

Identify Impurities: The mass spectrometer provides fragmentation patterns that can be used to identify the chemical structure of impurities.

Interpreting a Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document that provides evidence of a product's quality and compliance with its specifications. When evaluating a CoA for high-purity this compound, researchers should look for the following:

-

Purity Assay: The stated purity and the analytical method used to determine it (e.g., GC Area %).

-

Identity Confirmation: Evidence of identity, such as a statement of conformity to a reference spectrum (e.g., IR or NMR).

-

Analytical Method Parameters: Details of the GC method, such as the column type, temperature program, and detector used.

-

Date of Analysis and Lot Number: For traceability.

Below is a diagram illustrating the key elements to scrutinize on a Certificate of Analysis.

Caption: Key elements to evaluate on a Certificate of Analysis.

Experimental Protocols: A Self-Validating System

To ensure the quality of incoming this compound, it is advisable to perform an in-house quality control check. The following protocol outlines a general procedure for purity verification by GC-MS.

Protocol for GC-MS Purity Verification of this compound

Objective: To verify the purity of a commercial sample of this compound and identify any significant impurities.

Materials:

-

This compound sample

-

High-purity solvent (e.g., dichloromethane or hexane)

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in the chosen solvent.

-

Further dilute the stock solution to a working concentration of approximately 100 µg/mL.

-

-

GC-MS Instrumentation and Conditions (Example):

-

Injector: Split/splitless injector at 280°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

-

Data Analysis:

-

Integrate the peaks in the total ion chromatogram (TIC).

-

Calculate the purity as the area percentage of the this compound peak.

-

Analyze the mass spectra of any impurity peaks and compare them to a spectral library (e.g., NIST) for identification.

-

The following diagram illustrates the workflow for this quality control process.

Caption: Workflow for GC-MS quality control of this compound.

Handling and Storage for Maintaining Purity

To maintain the high purity of this compound, proper handling and storage are essential.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] It should be kept away from oxidizing agents.[8]

-

Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

High-purity this compound is a valuable intermediate for researchers and drug development professionals. The selection of a reputable supplier that provides comprehensive analytical data is the first step in ensuring the quality of this starting material. In-house verification of purity using techniques such as GC-MS provides an additional layer of quality assurance. By understanding the potential impurities and implementing proper handling and storage procedures, researchers can confidently utilize high-purity this compound in their synthetic endeavors, ultimately contributing to the successful development of new chemical entities and pharmaceuticals.

References

- 1. This compound | C9H18Cl2 | CID 13191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Cas 821-99-8,this compound | lookchem [lookchem.com]

- 4. This compound | 821-99-8 [chemicalbook.com]

- 5. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound, CasNo.821-99-8 Hangzhou Share Chemical Co., Ltd(expird) China (Mainland) [sharechem.lookchem.com]

- 8. This compound, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

An In-Depth Technical Guide to the Fundamental Reactivity of the C-Cl Bond in 1,9-Dichlorononane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,9-Dichlorononane, a bifunctional nine-carbon aliphatic chain, serves as a versatile building block in organic synthesis. Its utility stems from the reactivity of the terminal carbon-chlorine (C-Cl) bonds, which are amenable to a variety of transformations. This technical guide provides a comprehensive analysis of the fundamental reactivity of these C-Cl bonds, focusing on nucleophilic substitution and elimination reactions. We will delve into the mechanistic underpinnings of these transformations, explore the critical experimental parameters that govern reaction outcomes, and provide field-proven protocols for key synthetic applications. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in the synthesis of macrocycles, polymers, and other complex molecular architectures.

Introduction: The Synthetic Potential of a Bifunctional Linker

This compound (C₉H₁₈Cl₂) is a colorless liquid characterized by a nine-carbon backbone terminated by two chlorine atoms.[1][2] This unique structure makes it an invaluable intermediate in a wide array of chemical syntheses. The two C-Cl bonds provide reactive handles for constructing larger molecules through various bond-forming strategies. Its applications are diverse, ranging from the synthesis of specialty polymers and surfactants to its use as a cross-linking agent.[3] In the pharmaceutical and agrochemical industries, the nonane spacer is often incorporated to modulate the lipophilicity and conformational flexibility of target molecules.[4] Furthermore, its ability to participate in intramolecular reactions makes it a key precursor for the synthesis of macrocyclic compounds, such as crown ethers and their aza-analogs.[3][5]

The reactivity of this compound is fundamentally dictated by the nature of the C-Cl bond. This bond is polar, with the carbon atom bearing a partial positive charge (δ+) and the more electronegative chlorine atom a partial negative charge (δ-).[6] This polarization renders the terminal carbon atoms electrophilic and thus susceptible to attack by nucleophiles. The C-Cl bond enthalpy in a typical primary alkyl chloride is approximately 338 kJ/mol, indicating a relatively strong but cleavable bond.[2] The subsequent sections of this guide will explore in detail the primary reaction pathways stemming from this fundamental electronic and energetic landscape.

Nucleophilic Substitution: The Workhorse of C-Cl Bond Functionalization

Nucleophilic substitution is the most common and versatile reaction involving the C-Cl bonds of this compound. In these reactions, a nucleophile (a species rich in electrons) displaces the chloride ion (the leaving group), forming a new bond with the carbon atom.[6] The reaction generally proceeds via an Sₙ2 mechanism, particularly given that the chlorine atoms are attached to primary carbons.

The Sₙ2 Mechanism: A Concerted Dance of Bond Formation and Cleavage

The Sₙ2 (bimolecular nucleophilic substitution) reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group.[7] The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.[8]

Several factors influence the efficiency of Sₙ2 reactions with this compound:

-

Nucleophile Strength: Stronger nucleophiles, such as alkoxides, thiolates, and amines, react more readily.

-

Solvent: Polar aprotic solvents like acetone, DMF, and DMSO are preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving its nucleophilicity.[9]

-

Temperature: Higher temperatures generally increase the reaction rate.

Williamson Ether Synthesis: Crafting Ethers and Macrocycles

A classic application of nucleophilic substitution on this compound is the Williamson ether synthesis. This reaction involves the displacement of the chloride ions by an alkoxide nucleophile to form an ether linkage.

Intermolecular Williamson Ether Synthesis:

When this compound is reacted with a molar excess of an alkoxide, a diether is formed.

Protocol for Di-n-butoxynonane Synthesis:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in an excess of n-butanol under an inert atmosphere to generate sodium n-butoxide.

-

Once all the sodium has reacted, add this compound dropwise to the stirred solution.

-

Heat the reaction mixture to reflux for several hours to ensure complete reaction.

-

After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diether.

-

Purify the product by distillation or column chromatography.

Intramolecular Williamson Ether Synthesis for Crown Ether Formation:

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of macrocyclic ethers, such as crown ethers. By reacting it with a diol under high dilution conditions, intramolecular cyclization is favored over intermolecular polymerization.

Synthesis of Aza-Crown Ethers and Other Amines

The reaction of this compound with ammonia or primary amines provides a route to primary, secondary, tertiary amines, and quaternary ammonium salts.[10][11] A particularly important application is the synthesis of aza-crown ethers, which are valuable for their ability to selectively bind metal cations.[4][12][13]

Protocol for the Synthesis of a Diazacrown Ether:

-

In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve a diamine (e.g., 1,2-diaminoethane) and a non-nucleophilic base (e.g., potassium carbonate) in a suitable solvent like acetonitrile.

-

Heat the mixture to reflux.

-

Slowly add a solution of this compound in the same solvent to the refluxing mixture over an extended period (e.g., 24-48 hours) to maintain high dilution and favor intramolecular cyclization.

-

Continue refluxing for an additional 24 hours after the addition is complete.

-

Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the resulting aza-crown ether by column chromatography or recrystallization.

It is crucial to control the stoichiometry and reaction conditions to avoid the formation of polymeric side products.[11] The use of a template ion, such as an alkali metal cation, can sometimes enhance the yield of the desired macrocycle by organizing the linear precursor into a conformation that favors cyclization.[5]

Elimination Reactions: A Competing Pathway

Under certain conditions, particularly in the presence of a strong, sterically hindered base, this compound can undergo elimination reactions to form alkenes.[5] This process, known as dehydrohalogenation, involves the removal of a hydrogen atom from a carbon adjacent to the C-Cl bond (the β-carbon) and the chlorine atom.[6]

The E2 Mechanism and Regioselectivity

The E2 (bimolecular elimination) reaction is a concerted process where the base removes a β-proton, the C-H bond breaks, a new π-bond forms, and the leaving group departs simultaneously.[3] The regioselectivity of this reaction is governed by Zaitsev's and Hofmann's rules.

-

Zaitsev's Rule: With a small, strong base (e.g., ethoxide), the more substituted (and thus more stable) alkene is the major product.[14]

-

Hofmann's Rule: With a bulky, sterically hindered base (e.g., tert-butoxide), the less substituted alkene is the major product due to the base preferentially attacking the more accessible, less hindered β-proton.[14]

For this compound, elimination at one end would yield 1-chloro-8-nonene. A second elimination would lead to 1,8-nonadiene.

Experimental Considerations for Elimination:

-

Base Strength and Steric Hindrance: The choice of base is the primary determinant of the reaction outcome (substitution vs. elimination) and regioselectivity.

-

Temperature: Higher temperatures favor elimination over substitution.[5]

Formation of Grignard Reagents: Creating Carbon Nucleophiles

This compound can be used to prepare Grignard reagents, which are powerful carbon-based nucleophiles.[15] The reaction involves the insertion of magnesium metal into the C-Cl bond in an anhydrous ether solvent.[16]

Challenges in Di-Grignard Reagent Formation: The preparation of a di-Grignard reagent from this compound can be challenging. Once one Grignard reagent is formed, it can act as a nucleophile and react with another molecule of this compound, leading to Wurtz-type coupling products. To minimize this side reaction, the reaction is typically carried out by adding the dichloroalkane slowly to a suspension of activated magnesium in a large volume of solvent.

Protocol for Grignard Reagent Formation:

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

-

Add anhydrous diethyl ether or THF.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of this compound in the same solvent to the stirred magnesium suspension.

-

The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

The resulting Grignard reagent solution can be used in subsequent reactions with electrophiles such as aldehydes, ketones, and esters.[16][17]

Advanced Synthetic Strategies: Phase-Transfer Catalysis

For reactions involving a water-soluble nucleophile and the water-insoluble this compound, phase-transfer catalysis (PTC) can be a highly effective technique.[18][19] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophilic anion from the aqueous phase to the organic phase where it can react with the substrate.[20][21] This method often leads to faster reaction rates, milder reaction conditions, and higher yields compared to traditional two-phase reactions.[20]

Conclusion

The fundamental reactivity of the C-Cl bonds in this compound is dominated by nucleophilic substitution and, to a lesser extent, elimination reactions. The bifunctional nature of this molecule makes it a valuable precursor for the synthesis of a wide range of compounds, including polymers, surfactants, and macrocycles. A thorough understanding of the underlying reaction mechanisms and the influence of experimental parameters such as nucleophile choice, solvent, temperature, and the use of techniques like high dilution and phase-transfer catalysis is paramount for successfully employing this compound in complex synthetic endeavors. This guide has provided a detailed overview of these key aspects, offering both theoretical insights and practical protocols to aid researchers in harnessing the full synthetic potential of this versatile building block.

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound | C9H18Cl2 | CID 13191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. coconote.app [coconote.app]

- 4. mdpi.com [mdpi.com]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]

- 7. ochem.as.uky.edu [ochem.as.uky.edu]

- 8. google.com [google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Bicyclization involving pseudo-intramolecular imination with diamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]

- 15. leah4sci.com [leah4sci.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. crdeepjournal.org [crdeepjournal.org]

- 19. ias.ac.in [ias.ac.in]

- 20. iajpr.com [iajpr.com]

- 21. macmillan.princeton.edu [macmillan.princeton.edu]

1,9-Dichlorononane: A Versatile C9 Linker for Advanced Synthesis and Material Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,9-Dichlorononane is a bifunctional alkyl halide that serves as a highly adaptable building block in modern chemical synthesis. Its nine-carbon aliphatic backbone provides a unique combination of flexibility and length, making it an ideal linker, spacer, or precursor in a multitude of applications. This guide delves into the core research applications of this compound, presenting its utility in polymer chemistry, supramolecular synthesis, and materials science. By providing detailed, field-proven protocols and explaining the causality behind experimental choices, this document aims to equip researchers with the knowledge to effectively leverage this versatile intermediate.

The Strategic Value of this compound

In the landscape of bifunctional organic compounds, α,ω-dihaloalkanes are fundamental tools for constructing complex molecular architectures. This compound (Cl(CH₂)₉Cl) distinguishes itself through its nine-carbon chain, which offers significant conformational freedom and a hydrophobic character. The terminal chlorine atoms provide a favorable balance of reactivity and stability, allowing for controlled nucleophilic substitution reactions. This makes it a valuable intermediate for synthesizing specialty polymers, macrocycles, and pharmaceuticals.[1]

Key Advantages:

-

Structural Flexibility: The C9 chain is long enough to facilitate the formation of macrocycles without excessive ring strain.

-

Controlled Reactivity: As an alkylating agent, its chloro groups are less reactive than bromo or iodo analogs, enabling more selective and controlled reactions.[1]

-

Versatility: It serves as a precursor for various bifunctional nonane derivatives (diols, diamines, dithiols) and as a direct linker in polymerization and cross-linking reactions.[1]

Core Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is paramount for experimental design and safety.

| Property | Value | Source(s) |

| CAS Number | 821-99-8 | [2][3][4] |

| Molecular Formula | C₉H₁₈Cl₂ | [1][4][5] |

| Molecular Weight | 197.15 g/mol | [1][5] |

| Appearance | Colorless Liquid | [2][4][6] |

| Boiling Point | 258-262 °C (lit.) | [3][6] |

| Density | 1.091 g/mL at 25 °C (lit.) | [3][6] |

| Solubility | Insoluble in water; Soluble in chloroform; Slightly soluble in acetone, DMSO. | [3][4][6] |

| Storage | Room temperature, sealed, dry conditions. | [1][6] |

Application in Polymer Chemistry

This compound is a valuable monomer for synthesizing polymers such as polyamides and polyesters. Its long aliphatic chain can impart flexibility and impact resistance to the polymer backbone.

Polyamide Synthesis via a Diamine Intermediate

Polyamides, such as Nylon, are defined by their repeating amide linkages (-CO-NH-).[7] A common synthetic route involves the condensation of a diamine with a diacyl chloride.[7] this compound can be readily converted to the corresponding 1,9-diaminononane, which then serves as the monomer.

Experimental Protocol: Two-Step Synthesis of a Polyamide

Step 1: Synthesis of 1,9-Diaminononane (Gabriel Synthesis)

-

Reaction Setup: Suspend potassium phthalimide (2.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

Dichloride Addition: Add this compound (1.0 equivalent) to the suspension. Heat the mixture to reflux for 8-12 hours to form the diphthalimido intermediate.

-

Hydrolysis: Cool the reaction mixture and add hydrazine hydrate (2.5 equivalents). Reflux for an additional 4-6 hours. A voluminous precipitate of phthalhydrazide will form.

-

Isolation: After cooling, acidify the mixture with concentrated HCl and filter to remove the phthalhydrazide.

-

Purification: Basify the filtrate with a strong base (e.g., NaOH) to precipitate the diamine. Extract the 1,9-diaminononane with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Step 2: Interfacial Polycondensation to Form Polyamide

-

Aqueous Phase: Dissolve the synthesized 1,9-diaminononane and sodium hydroxide (2.0 equivalents to the diamine) in water.

-

Organic Phase: Dissolve a diacyl chloride (e.g., adipoyl chloride, 1.0 equivalent to the diamine) in a water-immiscible organic solvent (e.g., dichloromethane).

-

Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. The polyamide will form instantly at the interface.

-

Collection: Gently grasp the polymer film with forceps and pull it out of the beaker continuously, allowing it to be "spun" into a rope.

-

Washing and Drying: Wash the polymer rope thoroughly with water and then with acetone to remove unreacted monomers and salts. Dry the final polyamide product in a vacuum oven.

Expertise & Causality:

-

Gabriel Synthesis: This method is chosen for converting the alkyl halide to a primary amine as it avoids the over-alkylation that can occur with ammonia.

-

Hydrazine: Used for the cleavage of the phthalimido group, which is a standard and efficient procedure.

-

Interfacial Polymerization: This technique is ideal for rapid polyamide formation under mild conditions. The reaction is irreversible and driven by the formation of the stable amide bond and HCl, which is neutralized by the base in the aqueous phase.

Logical Relationship: this compound as a Precursor

Caption: Versatility of this compound as a starting material for other C9 bifunctional monomers.

Supramolecular Chemistry and Macrocycle Synthesis

The long, flexible chain of this compound is particularly well-suited for the synthesis of macrocyclic compounds like crown ethers, which are known for their ability to selectively bind metal cations.[1][8][9]

Synthesis of a Crown Ether Analog

The Williamson ether synthesis is the cornerstone of crown ether preparation, involving the reaction of a diol with a dihalide under basic conditions.[10]

Experimental Protocol: Synthesis of a C9-Linked Crown Ether Analog

-

Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add triethylene glycol (1.0 equivalent) to a large volume of anhydrous tetrahydrofuran (THF).

-

Base Addition: Add potassium tert-butoxide (2.1 equivalents) in portions while stirring vigorously under a nitrogen atmosphere. This generates the dialkoxide in situ.

-

Cyclization: Using the dropping funnel, add a solution of this compound (1.0 equivalent) in THF dropwise over several hours to the stirred suspension. This slow addition under high dilution conditions favors intramolecular cyclization over intermolecular polymerization.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain for 24-48 hours.

-

Work-up: Cool the reaction, filter off the potassium chloride salt, and evaporate the THF under reduced pressure.

-

Purification: The crude product is often an oil. It can be purified by vacuum distillation or column chromatography on silica gel or alumina to isolate the desired macrocycle.

Trustworthiness & Self-Validation:

-

High Dilution Principle: The slow addition of the dihalide to the diol solution is critical. It maintains a low concentration of the reactants, statistically favoring the reaction of the two ends of a single chain rather than chain extension between different molecules.

-

Template Effect: The potassium cation (from the base) can act as a template, organizing the polyether chain around itself in a conformation that facilitates cyclization with the incoming this compound.[10] This templating effect is a hallmark of reliable crown ether synthesis.

-

Anhydrous Conditions: Water must be rigorously excluded as it can hydrolyze the alkoxide and react with the alkyl halide, leading to unwanted side products.

Materials Science: Dicationic Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, valued as "green" solvents and catalysts due to their negligible vapor pressure.[11][12] Dihaloalkanes like this compound are excellent precursors for dicationic ILs, where two cationic centers are connected by a linker.

Synthesis of an Imidazolium-Based Dicationic Ionic Liquid

The synthesis is typically a straightforward quaternization reaction between the alkyl halide and a nitrogen-containing heterocycle.[13][14]

Experimental Protocol: Synthesis of Nonane-1,9-diyl-bis(3-methyl-1H-imidazolium-1-yl) Dichloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 equivalent) with a slight excess of 1-methylimidazole (2.1-2.2 equivalents). No solvent is typically required, but a polar aprotic solvent like acetonitrile can be used.

-

Reaction: Heat the mixture with stirring at 70-80 °C for 24-48 hours. The reaction mixture will gradually become more viscous as the ionic liquid forms.

-

Purification: After cooling to room temperature, the highly viscous or solid crude product is washed repeatedly with a solvent in which the IL is insoluble but the starting materials are soluble (e.g., ethyl acetate or diethyl ether). This removes any unreacted 1-methylimidazole and this compound.

-

Drying: The purified dicationic ionic liquid is dried under high vacuum for several hours to remove any residual volatile solvents. The final product should be a viscous liquid or a hygroscopic solid.

Visualization of Synthetic Workflow

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 821-99-8 [chemicalbook.com]

- 4. This compound (821-99-8) for sale [vulcanchem.com]

- 5. This compound | C9H18Cl2 | CID 13191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 821-99-8,this compound | lookchem [lookchem.com]

- 7. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 8. Direct synthetic routes to functionalised crown ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jetir.org [jetir.org]

- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 11. Ionic liquids: A green solvent for organic synthesis - Curr Trends Pharm Pharm Chem [ctppc.org]

- 12. jchemrev.com [jchemrev.com]

- 13. longdom.org [longdom.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to 1,9-Dichlorononane: Discovery and Historical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Dichlorononane (CAS No. 821-99-8) is a linear bifunctional alkyl halide with the chemical formula C₉H₁₈Cl₂.[1][2] This colorless liquid serves as a crucial building block and intermediate in a wide array of synthetic applications.[3] Its nine-carbon aliphatic chain, terminated by reactive chloro groups, makes it an ideal precursor for the synthesis of specialty polymers, macrocyclic compounds, and ligands for coordination chemistry.[3] Furthermore, its utility extends to the pharmaceutical and agrochemical industries, where the nonane spacer is a desired structural motif.[3][4] This guide provides an in-depth exploration of the historical synthesis of this compound, its physicochemical properties, a detailed modern synthetic protocol, and its key applications.

Historical Perspective: The Rise of Dichlorination of α,ω-Diols

While a singular "discovery" of this compound is not prominently documented, its synthesis is deeply rooted in the foundational organic chemistry of the early 20th century. The most logical and enduring pathway to α,ω-dichloroalkanes has historically been the direct conversion of their corresponding diols.

The conversion of alcohols to alkyl chlorides is a classic transformation. Early methods involved reagents like concentrated hydrochloric acid, often requiring harsh conditions and long reaction times, with variable yields for longer-chain diols. The significant advancement came with the use of inorganic acid chlorides, particularly thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).

Thionyl chloride, in particular, became the reagent of choice for its efficacy and the convenient nature of its byproducts (SO₂ and HCl), which are gaseous and easily removed from the reaction mixture. The addition of a tertiary amine base like pyridine was found to neutralize the HCl produced, preventing unwanted side reactions. Later, the use of a catalytic amount of a tertiary amide, such as N,N-dimethylformamide (DMF), was shown to significantly accelerate the reaction via the formation of a Vilsmeier-Haack type intermediate, which is a more potent chlorinating agent. This refinement has made the thionyl chloride/DMF system a highly reliable and standard method for converting primary alcohols and diols to their corresponding chlorides, a method that remains the gold standard for producing this compound today.[4]

Physicochemical and Spectroscopic Data

Accurate characterization is critical for ensuring the purity and identity of this compound for subsequent synthetic applications.

| Property | Value | Reference(s) |

| CAS Number | 821-99-8 | [1][2] |

| Molecular Formula | C₉H₁₈Cl₂ | [1] |

| Molecular Weight | 197.15 g/mol | [1] |

| Appearance | Colorless Liquid | [4] |

| Boiling Point | 258-262 °C (lit.) | [4] |

| Density | 1.091 g/mL at 25 °C (lit.) | [2][4] |

| Refractive Index (n20/D) | 1.4599 (lit.) | [2][4] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Solubility | Insoluble in water; Soluble in chloroform; Slightly soluble in acetone, DMSO. | [4] |

Modern Synthesis: A Validated Protocol

The most reliable and widely used method for the laboratory-scale synthesis of this compound is the reaction of 1,9-nonanediol with thionyl chloride, catalyzed by DMF.[4]

Causality and Mechanistic Insight

The reaction proceeds via the conversion of the alcohol to a chlorosulfite intermediate. In the presence of DMF, a catalytic amount of Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, is formed. This highly electrophilic species is attacked by the alcohol, leading to a more reactive intermediate that readily undergoes nucleophilic attack by the chloride ion (from SOCl₂ or HCl) in an Sₙ2 fashion, yielding the desired alkyl chloride with high fidelity. The use of an ice bath during the initial addition of thionyl chloride is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.

Experimental Protocol

Reagents:

-

1,9-Nonanediol (e.g., 5.0 g, 31.2 mmol)

-

Thionyl chloride (SOCl₂) (e.g., 11.7 g, 98.3 mmol, ~3.1 eq)

-

Dichloromethane (DCM), anhydrous (e.g., 255 mL total)

-

N,N-Dimethylformamide (DMF), catalytic (e.g., 3 drops)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a 500 mL flask, add 1,9-nonanediol (5.0 g, 31.2 mmol), dichloromethane (100 mL), and DMF (3 drops).[4] Equip the flask with a magnetic stir bar.

-

Reagent Preparation: In a separate flask, dissolve thionyl chloride (11.7 g, 98.3 mmol) in dichloromethane (155 mL).[4]

-

Reaction Execution: Cool the flask containing the diol solution in an ice bath. Slowly add the thionyl chloride solution dropwise over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.[4]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight.[4]

-

Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize excess thionyl chloride and HCl.

-